1-(2-Methoxy-4-nitrophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea
Overview
Description
N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, a pyrrolidinylsulfonyl group, and a thiourea linkage. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Sulfonylation: The attachment of a pyrrolidinylsulfonyl group.
Thiourea Formation: The final step involves the formation of the thiourea linkage by reacting the intermediate with thiourea.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and waste management protocols to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the aromatic ring.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and sulfonyl groups suggests potential interactions with nucleophilic sites in proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea: Similar structure but with a urea linkage instead of thiourea.
N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
The thiourea linkage in N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea provides unique reactivity compared to its urea and carbamate analogs. This makes it particularly useful in applications where thiourea’s specific chemical properties are advantageous.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S2/c1-27-17-12-14(22(23)24)6-9-16(17)20-18(28)19-13-4-7-15(8-5-13)29(25,26)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H2,19,20,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXWFTXMTNMTNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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